molecular formula C14H12ClNO4S B2537412 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 1448073-71-9

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2537412
CAS No.: 1448073-71-9
M. Wt: 325.76
InChI Key: ASPTZZYECJRMCW-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a synthetic azetidine-based building block of interest in medicinal chemistry and drug discovery research. The compound features a azetidine ring, a valuable four-membered nitrogen heterocycle that is increasingly exploited in lead optimization to fine-tune the properties of drug candidates . The distinct three-dimensional structure of the azetidine ring can significantly improve a molecule's metabolic stability, solubility, and potency profile compared to its larger ring analogues. The integration of the (4-chlorophenyl)sulfonyl moiety is a key structural motif, as sulfonyl groups are commonly employed in the design of molecules that target enzyme active sites, particularly in the development of protease inhibitors . Furthermore, the presence of the furan heterocycle offers a potential handle for further functionalization or may contribute to target binding through dipole interactions and hydrogen bonding. Azetidine derivatives have demonstrated substantial research utility in investigating a range of pharmacological targets . As such, this compound serves as a versatile chemical template for researchers developing novel bioactive molecules, with potential applications in early-stage discovery programs for metabolic and central nervous system (CNS) disorders . Its primary value lies in its role as a sophisticated intermediate for constructing more complex chemical entities in high-throughput screening libraries and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPTZZYECJRMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using furan derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone has been explored for its potential as a pharmacophore in drug design. The compound's ability to interact with various biological targets makes it a candidate for developing drugs aimed at specific diseases. Its unique structural features may enhance its binding affinity and specificity towards enzymes and receptors involved in disease pathways.

Research indicates that this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell growth through mechanisms involving enzyme inhibition or receptor modulation.
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its sulfonyl and azetidine functionalities allow for diverse reaction pathways, facilitating the development of new synthetic methodologies.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of specialty polymers or as intermediates in chemical processes that require specific functional groups.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Heterocycle Sulfur Group Aromatic Substituents Molecular Weight (g/mol) Key References
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (Target) Azetidine Sulfonyl (-SO₂-) 4-Chlorophenyl, Furan-2-yl ~337.8 (calculated) N/A
rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one None (propanone) Thioether (-S-) 4-Chlorophenyl, Furan-2-yl ~379.3 (reported)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Sulfonyl (-SO₂-) Phenyl, Difluorophenyl ~539.6 (reported)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone Dihydropyrazole None Benzodioxolyl, Furan-2-yl ~390.4 (reported)

Key Observations:

Sulfur Group Impact: The target’s sulfonyl group (-SO₂-) increases polarity and oxidative stability compared to thioether analogs (e.g., rac-3-(4-chlorophenylthio)-propan-1-one) . Triazole sulfonyl derivatives (e.g., ) exhibit similar electronic effects but differ in heterocycle rigidity and steric bulk .

Triazole-containing compounds () may offer stronger π-stacking interactions due to aromaticity, whereas azetidine’s nitrogen can participate in coordination chemistry .

In contrast, benzodioxolyl groups () enhance electron density and may improve solubility .

Spectroscopic Data:

  • 13C NMR: While the target’s data are unavailable, reports a furan-2-yl methanone’s 13C NMR signal at ~160–180 ppm for the ketone carbonyl, with furan carbons at ~110–150 ppm . Sulfonyl groups typically show 13C signals near 55–65 ppm for the sulfonyl-attached carbon.

Biological Activity

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12ClNO4S
  • Molecular Weight : 325.8 g/mol
  • CAS Number : 1448073-71-9
PropertyValue
Molecular FormulaC14H12ClNO4S
Molecular Weight325.8 g/mol
CAS Number1448073-71-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group and azetidine ring play crucial roles in binding to specific enzymes and receptors, potentially modulating biochemical pathways related to disease processes.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in metabolic pathways, which can be pivotal in treating conditions such as cancer and bacterial infections.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate to strong antibacterial activity. In vitro tests have revealed varying degrees of effectiveness against different bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Others (e.g., E. coli)Weak to Moderate

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although the exact pathways require further elucidation.

Case Studies

  • Case Study on Antimalarial Potential : A related compound demonstrated significant antimalarial activity in both in vitro and in vivo models against resistant strains of Plasmodium falciparum . This indicates a potential for similar derivatives, including our compound, in malaria treatment.
  • Cancer Research Applications : Studies have suggested that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The specific pathways activated by this compound are under investigation but may involve modulation of Bcl-2 family proteins.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
14-ClPhSO₂Cl, pyridine, 0°C7892
2Furan-2-COCl, AlCl₃, DCM, 25°C6595

Basic: How is the structure of this compound confirmed experimentally?

Answer:

  • X-ray Crystallography: Resolve the azetidine ring conformation and sulfonyl/furan substituent geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.1–4.5 ppm (azetidine CH₂), and δ 6.3–6.7 ppm (furan protons) .
    • ¹³C NMR: Carbonyl signal at ~165 ppm (methanone C=O) .

Basic: What methodologies are used for initial biological activity screening?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
    • Antioxidant Activity: DPPH radical scavenging assay (absorbance at 517 nm) .
  • Cell Viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Key parameters:
    • Grid box centered on active site (coordinates based on PDB: 1CX2).
    • Scoring functions to rank binding affinities (ΔG ≤ -8 kcal/mol suggests strong binding) .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Advanced: What experimental designs optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE):
    • Factors: Temperature, catalyst loading, solvent polarity.
    • Response Surface Methodology (RSM): Central composite design to identify optimal conditions .
      Example: A 3² factorial design for acylation step optimization:

Q. Table 2: DoE for Acylation Optimization

RunTemp (°C)Catalyst (mol%)Yield (%)
120558
2251072
3301565

Advanced: How to investigate the mechanism of action in cellular environments?

Answer:

  • Target Engagement: Cellular thermal shift assay (CETSA) to confirm binding to putative targets .
  • Pathway Analysis: RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., apoptosis markers) .

Basic/Advanced: How to assess chemical stability under varying conditions?

Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C for 24h; monitor via HPLC .
    • Photostability: Expose to UV light (ICH Q1B guidelines); degradation products identified by LC-MS .

Advanced: What methodologies evaluate environmental impact and degradation pathways?

Answer:

  • Biodegradation: OECD 301F test to measure % mineralization in activated sludge .
  • Ecotoxicology: Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition tests .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
  • Metabolite Identification: LC-HRMS to detect active/inactive metabolites .

Advanced: What statistical approaches ensure robust experimental design in multi-parameter studies?

Answer:

  • Split-Plot Designs: For multi-factor experiments (e.g., trellis systems in plant studies adapted for chemical synthesis) .
  • ANOVA with Tukey’s HSD: To compare means across groups (α = 0.05) .

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